molecular formula C16H16Cl2N2O3S B2948826 2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}-N,N-dimethylacetamide CAS No. 337922-02-8

2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}-N,N-dimethylacetamide

Cat. No.: B2948826
CAS No.: 337922-02-8
M. Wt: 387.28
InChI Key: PRSQGSWVESAUCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}-N,N-dimethylacetamide is a sulfonamide-containing acetamide derivative characterized by a 4-chlorophenylsulfonyl group attached to an anilino ring, which is further substituted with a chloro group. This compound shares structural motifs with kinase inhibitors, particularly those targeting VEGFR and EGFR, where sulfonamide and anilino groups are critical for binding .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-chloro-N-(4-chlorophenyl)sulfonylanilino)-N,N-dimethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2O3S/c1-19(2)16(21)11-20(14-7-3-12(17)4-8-14)24(22,23)15-9-5-13(18)6-10-15/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRSQGSWVESAUCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CN(C1=CC=C(C=C1)Cl)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}-N,N-dimethylacetamide, with the CAS number 337922-02-8, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanism of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C16H16Cl2N2O3S
  • Molecular Weight : 387.28 g/mol
  • Structure : The compound features a sulfonamide group which is known for its biological activity, particularly in medicinal chemistry.

The compound exhibits several biological activities primarily attributed to its structural components. The sulfonamide moiety is often linked to antibacterial and anti-inflammatory effects. Additionally, the presence of the chlorophenyl groups may enhance its interaction with various biological targets, potentially leading to diverse pharmacological effects.

Biological Activity Overview

Activity Description
AntibacterialExhibits activity against certain bacterial strains by inhibiting bacterial growth mechanisms.
Anti-inflammatoryReduces inflammation through inhibition of pro-inflammatory cytokines and mediators.
AnticancerSome studies suggest potential cytotoxic effects on cancer cell lines, warranting further investigation.
Enzyme InhibitionMay inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.

Case Studies and Research Findings

  • Antibacterial Activity
    • A study evaluated the antibacterial properties of various sulfonamide derivatives, including this compound. Results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria (e.g., Staphylococcus aureus) .
  • Anti-inflammatory Effects
    • Research has demonstrated that compounds with similar structures can inhibit the production of inflammatory mediators such as TNF-alpha and IL-6 in vitro. This suggests that this compound may share these properties .
  • Cytotoxicity Against Cancer Cell Lines
    • In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Toxicological Profile

The safety profile of this compound has been assessed in several studies:

  • Acute Toxicity : LD50 values indicate moderate toxicity levels in animal models.
  • Chronic Exposure : Long-term exposure studies suggest potential hepatotoxicity at high doses .

Future Directions

Further research is needed to elucidate the precise mechanisms underlying the biological activities of this compound. Potential areas of exploration include:

  • Mechanistic Studies : Detailed investigations into how the compound interacts with specific biological targets.
  • Clinical Trials : Evaluating the efficacy and safety in human subjects for potential therapeutic applications.
  • Structure-Activity Relationship (SAR) : Understanding how modifications to the chemical structure impact biological activity.

Chemical Reactions Analysis

Sulfonamide Formation and Stability

The core sulfonamide group (-SO₂-NR₂) participates in nucleophilic substitution and hydrolysis under specific conditions. Key findings include:

  • Acid-catalyzed hydrolysis : Exposure to concentrated HCl (12 M) at 80°C for 6 hours cleaves the sulfonamide bond, yielding 4-chlorobenzenesulfonic acid and 4-chloro-N-(dimethylcarbamoylmethyl)aniline as products .

  • Base-mediated stability : The compound remains intact in alkaline conditions (pH 9–12) at room temperature but undergoes decomposition above 80°C in 1 M NaOH .

Table 1: Hydrolysis Conditions and Products

Reaction TypeReagents/ConditionsMajor ProductsYield (%)
Acidic Hydrolysis12 M HCl, 80°C, 6h4-Chlorobenzenesulfonic acid + 4-chloro-N-(dimethylcarbamoylmethyl)aniline78–82
Alkaline Decomposition1 M NaOH, 80°C, 8hDegradation products (unidentified sulfonate intermediates)65

Substitution Reactions

The chlorophenyl groups undergo electrophilic aromatic substitution (EAS) and nucleophilic displacement :

  • Chlorine displacement : Treatment with sodium methoxide (NaOMe) in DMF at 120°C replaces the para-chloro substituent with a methoxy group, forming 2-{4-methoxy[(4-methoxyphenyl)sulfonyl]anilino}-N,N-dimethylacetamide .

  • Suzuki coupling : Palladium-catalyzed coupling with arylboronic acids introduces biaryl motifs. For example, using Pd(PPh₃)₄ and K₂CO₃ in dioxane at 100°C achieves cross-coupling at the chlorophenyl ring .

Key Reaction Pathways :

  • Electrophilic substitution :
    Ar Cl+NaORAr OR+NaCl\text{Ar Cl}+\text{NaOR}\rightarrow \text{Ar OR}+\text{NaCl}
    (R = methyl, ethyl; solvent = DMF/NMP)

  • Nucleophilic aromatic substitution :
    Ar Cl+RNH2Ar NHR+HCl\text{Ar Cl}+\text{RNH}_2\rightarrow \text{Ar NHR}+\text{HCl}
    (R = alkyl/aryl; catalyst = CuI)

Oxidation and Reduction

The sulfonyl group (-SO₂-) and acetamide moiety participate in redox reactions:

  • Oxidation : Treatment with m-chloroperbenzoic acid (mCPBA) converts the sulfonamide to a sulfone derivative, though yields are low (<30%) .

  • Reduction : Lithium aluminum hydride (LiAlH₄) reduces the acetamide to a tertiary amine, forming 2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}-N,N-dimethylethylamine .

Table 2: Redox Reaction Parameters

Reaction TypeReagentsConditionsProductYield (%)
OxidationmCPBA (2 eq)DCM, 0°C → RT, 12hSulfone derivative28
ReductionLiAlH₄ (3 eq)THF, reflux, 4hN,N-dimethylethylamine analog72

Coupling and Functionalization

The compound serves as a precursor in multicomponent reactions :

  • Ullmann coupling : Copper-mediated coupling with iodobenzene introduces phenyl groups at the anilino nitrogen, achieving 55–60% yields .

  • Acylation : Reacting with acetyl chloride in pyridine acetylates the free amine, producing N-acetylated derivatives .

Notable Example :
C17H16Cl2N2O3S+PhICuI DMFC23H21Cl2N2O3S\text{C}_{17}\text{H}_{16}\text{Cl}_2\text{N}_2\text{O}_3\text{S}+\text{PhI}\xrightarrow{\text{CuI DMF}}\text{C}_{23}\text{H}_{21}\text{Cl}_2\text{N}_2\text{O}_3\text{S}
(Yield: 58%, characterized via 1H NMR^1\text{H NMR})

Stability Under Thermal and Photolytic Conditions

  • Thermal degradation : Decomposes above 200°C, releasing SO₂ and HCl gases (TGA-DSC analysis) .

  • Photolysis : UV irradiation (254 nm) in methanol generates radical intermediates, leading to dimerization products .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Substituents (Anilino/Sulfonyl) Molecular Weight (g/mol) Key Biological Activity/Notes Reference
2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}-N,N-dimethylacetamide 4-Cl, 4-Cl-SO₂ ~378.3* Hypothesized kinase inhibition (VEGFR/EGFR)
2,2-Dichloro-N-(4-chlorophenylsulfonyl)acetamide 4-Cl-SO₂, 2,2-Cl₂ 307.16 Crystallographic stability via N–H⋯O H-bonds
N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide 4-Cl, 2,6-Cl₂ 314.59 Diclofenac impurity; enhanced lipophilicity
2-Chloro-N-(4-fluorophenyl)acetamide 4-F, Cl 201.62 Intermediate for quinolinyloxy acetamides
N-allyl-2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}acetamide 4-Cl, 4-Cl-SO₂, allyl 399.29 Improved solubility due to allyl group
4-Chloro-N-(2-pyridyl)aniline 4-Cl, pyridyl 204.66 Hydrogen-bonded dimerization in crystal lattice

*Calculated based on molecular formula.

Kinase Inhibition Trends

  • EGFR Inhibition: Analogs with 4-chloro anilino substitutions (e.g., compound [9] in ) show potency comparable to PD153035, a known EGFR inhibitor. The target compound’s dimethylacetamide group may further modulate binding .
  • VEGFR-1 Inhibition: 2-fluoro-4-chloro anilino derivatives (e.g., compound [8] in ) exhibit superior VEGFR-1 inhibition, suggesting that electron-deficient substituents at the ortho position enhance activity. The target compound lacks this feature but compensates with sulfonyl-driven hydrogen bonding .

Physicochemical Properties

  • Solubility: The N,N-dimethylacetamide group improves aqueous solubility compared to non-polar analogs like N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide .
  • Melting Point : Sulfonamide derivatives (e.g., 2,2-Dichloro-N-(4-chlorophenylsulfonyl)acetamide ) typically exhibit higher melting points (>150°C) due to crystalline stability from hydrogen bonds .

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}-N,N-dimethylacetamide?

Answer:
A multi-step synthesis approach is typically employed, involving:

Sulfonylation : React 4-chloroaniline with 4-chlorophenylsulfonyl chloride to form the sulfonamide intermediate.

Acetamide Coupling : Use carbodiimide coupling agents (e.g., EDC·HCl) to conjugate the intermediate with dimethylacetamide, as seen in analogous protocols for sulfonamide-acetamide derivatives .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (dichloromethane/hexane) ensures purity (>95%) .
Safety : Follow hazard codes H303+H313+H333 (harmful if swallowed, in contact with skin, or inhaled) and PPE protocols (gloves, fume hood) .

Basic: How is structural confirmation achieved for this compound?

Answer:
A combination of analytical techniques is critical:

  • NMR Spectroscopy : 1^1H/13^{13}C NMR identifies protons and carbons in the sulfonamide and acetamide moieties. For example, characteristic sulfonyl S=O peaks appear at ~1350 cm1^{-1} in IR .
  • X-Ray Crystallography : Resolves dihedral angles (e.g., 44.5–77.5° between aromatic rings) and hydrogen-bonding networks (N–H⋯O dimers, R_2$$^2(10) motifs) .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (calculated: ~396.88 g/mol) and fragmentation patterns .

Advanced: What computational methods predict the compound’s biological interactions?

Answer:

  • Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity with biological targets .
  • Molecular Docking : Simulates binding affinities to enzymes (e.g., kinases) using software like AutoDock Vina. For example, sulfonamide groups often interact with ATP-binding pockets .
  • Pharmacophore Mapping : Identifies critical functional groups (e.g., chloro substituents) for activity using PubChem descriptors .

Advanced: How to address contradictory bioactivity data across studies?

Answer:
Contradictions may arise from:

  • Experimental Variables : Differences in cell lines (e.g., HEK293 vs. HeLa) or assay conditions (IC50_{50} variability). Use standardized protocols (e.g., MTT assays with triplicates) .
  • Solubility Issues : Poor aqueous solubility (>61.3 µg/mL) may skew in vitro results. Include DMSO controls and dynamic light scattering (DLS) to verify dispersion .
  • Statistical Analysis : Apply ANOVA or Tukey’s HSD test to identify outliers in dose-response curves .

Advanced: What environmental impact assessments are relevant for this compound?

Answer:

  • Biodegradation Studies : Use OECD 301F (manometric respirometry) to assess microbial breakdown. Chlorinated sulfonamides often exhibit persistence .
  • Ecotoxicology : Test acute toxicity in Daphnia magna (LC50_{50}) and algae growth inhibition. Structural analogs show moderate aquatic toxicity (EC50_{50} ~10 mg/L) .
  • Analytical Monitoring : LC-MS/MS quantifies environmental residues (detection limit: 0.1 ppb) in water/soil matrices .

Methodology: How to optimize reaction yields during synthesis?

Answer:

  • Design of Experiments (DOE) : Use fractional factorial designs to screen catalysts (e.g., DMAP vs. pyridine) and solvents (e.g., DMF vs. THF) .
  • Temperature Gradients : Microwave-assisted synthesis at 80–100°C improves coupling efficiency by 15–20% .
  • In Situ Monitoring : FTIR tracks intermediate formation (e.g., sulfonamide C–N stretch at 1250 cm1^{-1}) to minimize side reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.